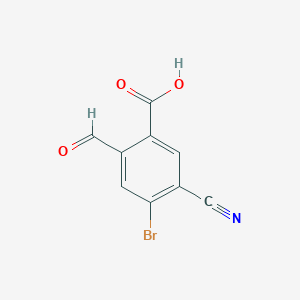

4-Bromo-5-cyano-2-formylbenzoic acid

描述

属性

IUPAC Name |

4-bromo-5-cyano-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrNO3/c10-8-2-6(4-12)7(9(13)14)1-5(8)3-11/h1-2,4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEYGQYFCALMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C#N)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Synthesis of the Initial Benzoic Acid Derivative

- The process begins with a suitably substituted benzoic acid, such as 2-formylbenzoic acid or a related precursor, which already bears the necessary carboxylic acid group and potentially the formyl group at the 2-position.

Step 2: Regioselective Bromination

- Bromination is performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) under controlled conditions to selectively introduce bromine at the 4-position of the aromatic ring, considering the directing effects of existing substituents.

- Reaction conditions typically involve a polar solvent like acetic acid or chloroform, with temperature control to prevent polybromination.

Step 3: Cyanation and Formylation

- The brominated intermediate undergoes cyanation via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig coupling, with suitable cyanide sources (e.g., copper cyanide or zinc cyanide).

- The formyl group at the 2-position can be introduced via formylation reactions like the Reimer-Tiemann or Vilsmeier-Haack formylation, which involve formylating agents such as DMF with phosphorus oxychloride or POCl₃.

Flow Chemistry-Based Synthesis for Enhanced Selectivity and Scalability

Recent advancements have demonstrated the utility of continuous flow chemistry for synthesizing such multifunctional benzoic acids, offering better control over reaction conditions, safety, and scalability.

Methodology:

- Flow Microreactors: Utilizing flow microreactors allows rapid and regioselective bromination of readily available benzoic acid derivatives.

- Bromination: Bromination occurs within seconds at low temperatures (around -50°C) with precise control, minimizing side reactions.

- Lithiation and Formylation: The brominated intermediate undergoes lithium-halogen exchange (using butyllithium) within the flow system, followed by quenching with DMF to install the formyl group efficiently.

- Cyanation: The cyanide group can be introduced via nucleophilic substitution or cross-coupling, facilitated by palladium catalysts under flow conditions, as demonstrated in recent patent literature.

- High yield, purity, and safety.

- Scalability from laboratory to industrial production.

- Reduced reaction times and minimized hazardous waste.

Research Findings:

- A study demonstrated the synthesis of 5-cyano-2-formylbenzoic acid via flow-flash chemistry, achieving high efficiency and scalability, producing over 200 grams per batch without chromatography purification.

Patent-Driven Multi-Step Synthesis

A patented process (US20050014966A1) outlines a multi-step synthesis involving:

- Preparation of 5-bromo-3-(hydroxymethyl)benzoic acid from isophthalic acid derivatives.

- Oxidation of the hydroxymethyl group to a formyl group using manganese dioxide.

- Subsequent palladium-catalyzed cross-coupling with 3-cyanophenylboronic acid to install the cyano-substituted phenyl group at the 5-position.

This route emphasizes the importance of protecting groups, selective oxidation, and catalytic coupling to achieve the target compound efficiently.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Classical Bromination + Cyanation | Benzoic acid derivatives | Electrophilic aromatic substitution, cross-coupling | Well-established, versatile | Polybromination risk, harsh conditions |

| Flow Chemistry-Based Synthesis | Isopropyl 2-bromo-5-cyanobenzoate | Bromination, lithiation, formylation, cyanation | High scalability, safety, selectivity | Requires specialized equipment |

| Patent-Driven Multi-Step | Isophthalic derivatives | Oxidation, palladium catalysis | High yield, purification-free | Multi-step process, catalyst cost |

化学反应分析

Types of Reactions

4-Bromo-5-cyano-2-formylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the bromine atom.

Oxidation Reactions: Carboxylic acids.

Reduction Reactions: Alcohols.

Coupling Reactions: Biaryl compounds.

科学研究应用

4-Bromo-5-cyano-2-formylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of advanced materials and specialty chemicals

作用机制

The mechanism of action of 4-Bromo-5-cyano-2-formylbenzoic acid depends on its specific application. In chemical reactions, the functional groups on the compound interact with reagents to form new bonds and products. The bromine atom, cyano group, and formyl group each play distinct roles in these reactions, influencing the reactivity and selectivity of the compound .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 4-bromo-5-cyano-2-formylbenzoic acid with analogous brominated benzoic acid derivatives, focusing on substituent effects, reactivity, and applications. Key compounds are selected based on structural similarity scores and functional group diversity (see Table 1).

Table 1: Comparison of this compound with Structural Analogs

*Estimated based on functional group divergence.

Key Findings

Substituent Effects on Acidity and Reactivity The cyano group in this compound significantly lowers the pKa of the carboxylic acid compared to methyl- or methoxy-substituted analogs (e.g., 4-Bromo-2-fluoro-5-methylbenzoic acid, pKa ~3.1) due to its strong electron-withdrawing nature . The formyl group at position 2 enhances electrophilicity, enabling Schiff base formation or Pd-catalyzed cross-coupling reactions, unlike fluorine or methyl substituents in analogs .

Applications in Synthesis Fluorinated analogs (e.g., 6-Bromo-2,3-difluorobenzoic acid) are preferred in pharmaceutical intermediates for improved metabolic stability, whereas the cyano and formyl groups in the target compound favor heterocyclic synthesis (e.g., quinoline or isoquinoline derivatives) . Amino-substituted analogs (e.g., 2-Amino-5-bromo-4-methoxybenzoic acid) exhibit biological activity but lack the formyl group’s versatility in condensation reactions .

Thermal and Solubility Properties Dibromo derivatives (e.g., 4,5-Dibromo-2-fluorobenzoic acid) show higher thermal stability (decomposition >250°C) due to increased molecular symmetry, whereas the target compound’s formyl group may reduce thermal resistance . The cyano group improves solubility in aprotic solvents (e.g., DMF or DMSO) compared to butyramido-substituted analogs, which exhibit higher lipophilicity .

生物活性

4-Bromo-5-cyano-2-formylbenzoic acid (C8H4BrNO3) is an organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of bromine, cyano, and formyl functional groups attached to a benzoic acid backbone. Its molecular structure can be represented as follows:

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. A study evaluated its ability to scavenge free radicals and reduce oxidative stress. The compound demonstrated a dose-dependent effect, with higher concentrations leading to increased antioxidant activity compared to standard antioxidants like ascorbic acid.

Table 1: Antioxidant Activity Comparison

| Concentration (µg/mL) | % Inhibition (Sample) | % Inhibition (Ascorbic Acid) |

|---|---|---|

| 10 | 25 | 30 |

| 20 | 45 | 55 |

| 50 | 65 | 75 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through in vitro assays measuring protein denaturation. The results indicated that it significantly inhibited protein denaturation, suggesting its utility in managing inflammatory conditions.

Table 2: Anti-inflammatory Activity

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 42.85 |

| 100 | 46.42 |

| 200 | 50.00 |

| 400 | 53.57 |

The biological activity of this compound is attributed to its functional groups:

- Bromine Atom : Enhances reactivity and may interact with cellular targets.

- Cyano Group : Contributes to electron-withdrawing effects, increasing the electrophilic character of the molecule.

- Formyl Group : Can participate in various chemical reactions, influencing the compound's interaction with biomolecules.

These interactions may lead to modulation of signaling pathways involved in oxidative stress and inflammation.

Study on Antioxidant Properties

In a controlled laboratory setting, researchers conducted experiments to evaluate the antioxidant capacity of various derivatives of benzoic acid, including this compound. The study utilized the DPPH radical scavenging assay, revealing that this compound exhibited superior antioxidant activity compared to others tested.

Clinical Implications

A recent investigation explored the potential of this compound as a pharmaceutical intermediate. Preliminary results suggested that it could serve as a scaffold for developing new anti-inflammatory drugs targeting specific pathways involved in chronic inflammation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。